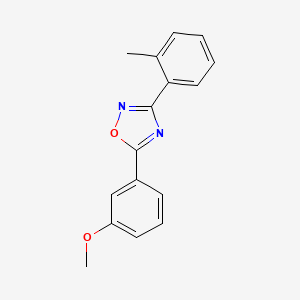
5-(3-methoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of oxadiazole derivatives, including those similar to 5-(3-methoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole, often involves cyclization reactions of appropriate hydrazides with phosphorous oxychloride or other cyclizing agents. For instance, a series of novel 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles was synthesized through cyclization, showcasing the methodology that could be applied to synthesize the compound of interest (Rai et al., 2009).
Molecular Structure Analysis
The molecular structure of this compound derivatives can be characterized using various spectroscopic methods, including IR, ^1H NMR, ^13C NMR, and LC-MS. The oxadiazole ring often forms a specific dihedral angle with adjacent phenyl groups, influencing the compound's overall molecular geometry and reactivity. For example, the study by Wang et al. (2005) on a related compound provides insights into the typical structural characteristics of oxadiazole derivatives (Wang et al., 2005).
Chemical Reactions and Properties
Oxadiazole compounds participate in various chemical reactions, contributing to their broad range of applications. The chemical reactivity of these compounds can be attributed to the oxadiazole core, which engages in reactions such as nucleophilic substitution and provides a platform for further functionalization. An example includes the synthesis of 1,3,4-oxadiazole derivatives with different substituents, demonstrating the versatility of the oxadiazole ring in chemical synthesis (Prasanna Kumar et al., 2013).
Physical Properties Analysis
The physical properties of this compound and its derivatives, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. These properties are often determined experimentally through methods like X-ray crystallography and differential scanning calorimetry. The compound's physical characteristics influence its application in various fields, including materials science and pharmaceuticals.
Chemical Properties Analysis
The chemical properties of oxadiazole derivatives, including acidity, basicity, and reactivity towards different chemical reagents, are influenced by their molecular structure. For instance, the presence of electron-donating or electron-withdrawing groups on the phenyl rings attached to the oxadiazole core affects the compound's overall electron distribution, thereby altering its chemical behavior. Studies on related oxadiazole compounds provide insights into their corrosion inhibition efficiency, adsorption behavior, and reactivity in various chemical environments (Bentiss et al., 2002).
Eigenschaften
IUPAC Name |
5-(3-methoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-6-3-4-9-14(11)15-17-16(20-18-15)12-7-5-8-13(10-12)19-2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXUDKBHXONBDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-fluorophenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5024834.png)
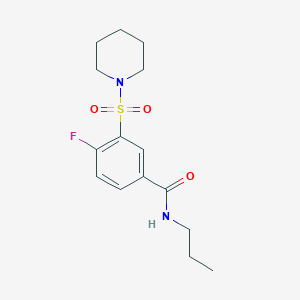
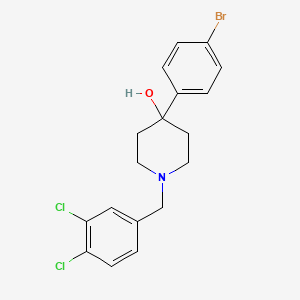
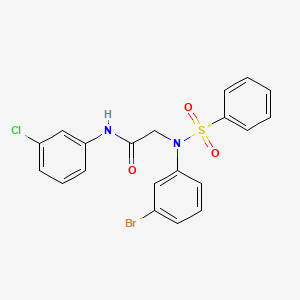
![N-(tert-butyl)-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5024855.png)
![2,4-dichloro-1-[2-(3-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5024863.png)
![1-ethyl-4-[3-(1-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-4-piperidinyl)propanoyl]piperazine](/img/structure/B5024882.png)
![2-amino-4-(4-ethylphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5024890.png)
![1-(4-bromophenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5024896.png)
![8-[3-(4-nitrophenoxy)propoxy]quinoline](/img/structure/B5024911.png)
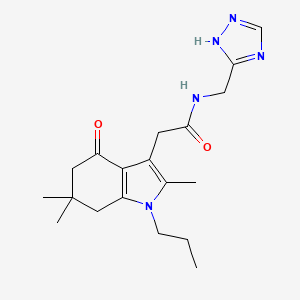
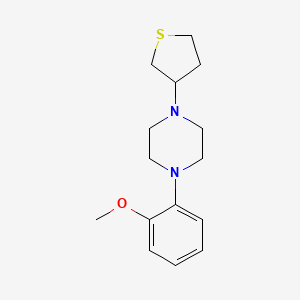
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B5024923.png)